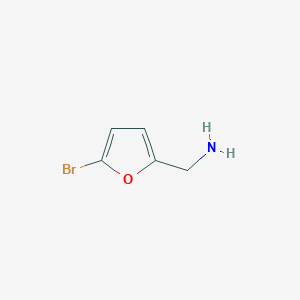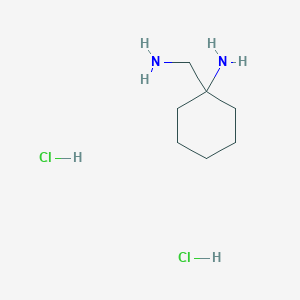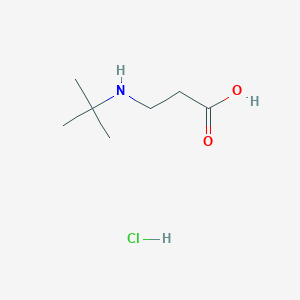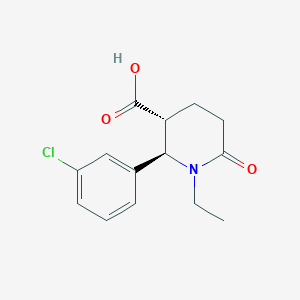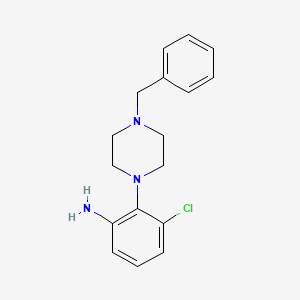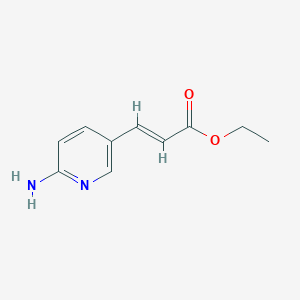
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
描述
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and an acrylic acid ester group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 6-amino-3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Acryloylation: The amino group is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acrylic acid moiety.
Industrial Production Methods:
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can convert the acrylic acid ester group to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
In chemistry, 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the acrylic acid ester group can participate in various chemical reactions within the biological system.
相似化合物的比较
6-Amino-3-pyridinecarboxylic acid: A precursor in the synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester.
(6-Aminopyridin-3-yl)acetic acid: Another derivative of pyridine with similar reactivity.
Ethyl 6-amino-3-pyridylacetate: A compound with a similar structure but different functional groups.
Uniqueness:
This compound is unique due to the presence of both an amino group and an acrylic acid ester group. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various fields of research and industry.
属性
IUPAC Name |
ethyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLHWGSBMOMMOD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590312 | |
| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227963-57-7 | |
| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






